molecular formula C16H22F3NO B5444194 1-isobutyl-4-[3-(trifluoromethyl)phenyl]-4-piperidinol

1-isobutyl-4-[3-(trifluoromethyl)phenyl]-4-piperidinol

Cat. No.: B5444194
M. Wt: 301.35 g/mol
InChI Key: IKTICHBCOIBYIN-UHFFFAOYSA-N
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Description

1-Isobutyl-4-[3-(trifluoromethyl)phenyl]-4-piperidinol is an organic compound that belongs to the class of piperidines This compound is characterized by the presence of an isobutyl group, a trifluoromethyl-substituted phenyl ring, and a hydroxyl group attached to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-isobutyl-4-[3-(trifluoromethyl)phenyl]-4-piperidinol typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a trifluoromethylation reaction, often using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Attachment of the Isobutyl Group: The isobutyl group can be introduced through an alkylation reaction using isobutyl halides.

    Hydroxylation: The hydroxyl group can be introduced through a hydroxylation reaction, often using oxidizing agents such as hydrogen peroxide or osmium tetroxide.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to achieve this.

Types of Reactions:

    Oxidation: The hydroxyl group in this compound can undergo oxidation to form the corresponding ketone.

    Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group if present, to form alcohols.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and osmium tetroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.

Major Products:

    Oxidation: Formation of ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

1-Isobutyl-4-[3-(trifluoromethyl)phenyl]-4-piperidinol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 1-isobutyl-4-[3-(trifluoromethyl)phenyl]-4-piperidinol involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins. The hydroxyl group can form hydrogen bonds with amino acid residues, influencing the compound’s binding affinity and activity.

Comparison with Similar Compounds

    1-Isobutyl-4-phenyl-4-piperidinol: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activities.

    1-Isobutyl-4-[3-(trifluoromethyl)phenyl]-4-piperidine:

Uniqueness: 1-Isobutyl-4-[3-(trifluoromethyl)phenyl]-4-piperidinol is unique due to the presence of both the trifluoromethyl group and the hydroxyl group, which confer distinct chemical and biological properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the hydroxyl group allows for hydrogen bonding and increased reactivity.

Properties

IUPAC Name

1-(2-methylpropyl)-4-[3-(trifluoromethyl)phenyl]piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22F3NO/c1-12(2)11-20-8-6-15(21,7-9-20)13-4-3-5-14(10-13)16(17,18)19/h3-5,10,12,21H,6-9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKTICHBCOIBYIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CCC(CC1)(C2=CC(=CC=C2)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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